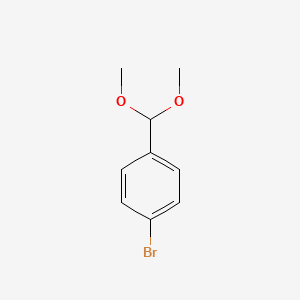

1-Bromo-4-(dimethoxymethyl)benzene

Cat. No. B1361330

Key on ui cas rn:

24856-58-4

M. Wt: 231.09 g/mol

InChI Key: TWFNGPDYMFEHOB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06300519B1

Procedure details

Under argon, 9.2 g (379 mmol) of magnesium are placed in 84 ml of THF and heated to 60° C. A solution of 82.6 g (357 mmol) of 4-bromobenzaldehyde dimethyl acetal (for preparation see J. Org. Chem. 56, 4280 (1991)) in 677 ml of THF is added dropwise thereto within a period of 30 min and the mixture is stirred at boiling temperature for a further 40 min. The Grignard solution is cooled, decanted into a dropping funnel and added dropwise within a period of 30 min to a reddish suspension of 31.7 ml (338 mmol) of 2-bromothiazole (Fluka, Buchs, Switzerland) and 5.39 g (9.95 mmol) of DPPP in 1.68 liters of THF. The mixture is stirred at room temperature for 12 hours; a further 5.39 g of DPPP are added and the mixture is stirred for a further 7 hours. 840 ml of water are added and the mixture is stirred for 10 min; the THF is evaporated off using a rotary evaporator and the residue is stirred for 1.5 hours in 1.0 liter of ether and 340 ml of 2N HCl. The aqueous phase is separated off and extracted 2× with ethyl acetate. The organic phases are washed 2× with 0.5N HCl, water, sat. NaHCO3 solution, water and brine, dried (Na2SO4) and concentrated by evaporation. Chromatography (SiO2; hexane/ethyl acetate 4:1) and digestion in hexane yield the title compound: TLC: Rf=0.21 (hexane/ethyl acetate 3:1); m.p: 91-92° C.; Anal. (C10H7NOS) calc. C, 63.47, H, 3.73, N, 7.40, S, 16.94: found C, 63.14, H, 3.79, N, 7.27, S, 17.08; 1H-NMR (CDCl3) δ 10.05 (s, HCO), 8.15 (d, J=8, 2H), 7.95 (m, 3H), 7.45 (d, J=3,1H).

Name

Identifiers

|

REACTION_CXSMILES

|

[Mg].CO[CH:4]([O:12]C)[C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1.Br[C:15]1[S:16][CH:17]=[CH:18][N:19]=1.C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.O>[S:16]1[CH:17]=[CH:18][N:19]=[C:15]1[C:8]1[CH:7]=[CH:6][C:5]([CH:4]=[O:12])=[CH:10][CH:9]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

82.6 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC=C(C=C1)Br)OC

|

|

Name

|

|

|

Quantity

|

677 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

31.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1SC=CN1

|

|

Name

|

|

|

Quantity

|

5.39 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

|

|

Name

|

|

|

Quantity

|

1.68 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

5.39 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

|

Step Five

|

Name

|

|

|

Quantity

|

84 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

840 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for a further 40 min

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The Grignard solution is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decanted into a dropping funnel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred at room temperature for 12 hours

|

|

Duration

|

12 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred for a further 7 hours

|

|

Duration

|

7 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred for 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the THF is evaporated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the residue is stirred for 1.5 hours in 1.0 liter of ether

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase is separated off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted 2× with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phases are washed 2× with 0.5N HCl, water, sat. NaHCO3 solution, water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by evaporation

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |